(-)-Morellic Acid

Cytotoxicity Colon Cancer Natural Products

(-)-Morellic acid is a dioxo monocarboxylic acid and a caged polyprenylated xanthone, structurally derived from morellin via oxidation of the aldehyde group to a carboxyl moiety. It is isolated from Garcinia species, primarily G.

Molecular Formula C33H36O8
Molecular Weight 560.6 g/mol
Cat. No. B15559116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Morellic Acid
Molecular FormulaC33H36O8
Molecular Weight560.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10-/t18-,22+,32+,33-/m1/s1
InChIKeyCOVMVPHACFXMAX-OYNOKLRGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Morellic Acid (CAS 5304-71-2): A Caged Xanthone for Cytotoxicity and Antiangiogenesis Research


(-)-Morellic acid is a dioxo monocarboxylic acid and a caged polyprenylated xanthone, structurally derived from morellin via oxidation of the aldehyde group to a carboxyl moiety [1]. It is isolated from Garcinia species, primarily G. hanburyi and G. morella, and has been characterized as exhibiting antineoplastic, antibacterial, and anti-HIV-1 activity [1][2]. As an analogue of the well-studied gambogic acid, (-)-morellic acid serves as a critical comparator in structure-activity relationship (SAR) studies and as a reference standard for analytical method development [3].

(-)-Morellic Acid: Why In-Class Xanthones Cannot Be Interchanged


While numerous caged xanthones from Garcinia share a common biosynthetic scaffold, they exhibit divergent pharmacological profiles that preclude interchangeable use. Subtle variations in oxidation state and substitution pattern translate into significant differences in cytotoxic potency, target selectivity, and in vivo tolerability. For instance, (-)-morellic acid demonstrates a distinct ED50 value against HT-29 cells compared to its close analogue (-)-gambogic acid, and a different in vivo toxicity profile in zebrafish models relative to gambogic acid and other xanthones like gambogenin [1][2]. Furthermore, the absolute stereochemistry of (-)-morellic acid, a defined chiral entity, is essential for comparative studies, having been used to elucidate the configuration of (-)-gambogic acid itself [3]. Substituting one caged xanthone for another without accounting for these data-driven differences risks irreproducible results and flawed conclusions in both cellular and in vivo studies.

(-)-Morellic Acid: A Quantitative Evidence Guide for Differentiated Selection


Direct Cytotoxicity Comparison: (-)-Morellic Acid vs. (-)-Gambogic Acid in HT-29 Colon Cancer Cells

In a direct head-to-head study, (-)-morellic acid and (-)-gambogic acid were evaluated for cytotoxicity against the HT-29 human colon cancer cell line. (-)-Morellic acid exhibited an ED50 of 0.36 μM, while (-)-gambogic acid had an ED50 of 0.48 μM, with paclitaxel used as a positive control [1]. This 25% lower ED50 indicates superior cytotoxic potency in this specific assay.

Cytotoxicity Colon Cancer Natural Products

Differential In Vivo Toxicity: (-)-Morellic Acid vs. Gambogic Acid in Zebrafish Antiangiogenesis Model

In an in vivo zebrafish model evaluating antiangiogenic activity, morellic acid (xanthone 3) demonstrated comparable antiangiogenic efficacy to gambogic acid (xanthone 1) but with significantly reduced toxicity, as assessed by death and heart rates of treated zebrafish [1]. Gambogenin (xanthone 7) and isogambogenic acid (xanthone 9) showed similar favorable toxicity profiles, while gambogic acid was noted to be more toxic.

Antiangiogenesis In Vivo Toxicity Zebrafish Model

HUVEC Migration Inhibition: (-)-Morellic Acid vs. Gambogic Acid, Gambogenin, and Isogambogenic Acid

In a HUVEC cell migration assay, (-)-morellic acid (xanthone 3) strongly inhibited migration at a low concentration of 0.5 µM [1]. This activity was comparable to that of gambogic acid (xanthone 1), gambogenin (xanthone 7), and isogambogenic acid (xanthone 9), all of which exhibited potent inhibition at the same 0.5 µM concentration. The consistency across these caged xanthones underscores their shared anti-migratory potential, though the lower in vivo toxicity of morellic acid distinguishes it within this active set.

HUVEC Migration Antiangiogenesis Endothelial Cells

Anti-HIV-1 Activity: (-)-Morellic Acid Compared to Desoxygambogenin and Dihydroisomorellin

In an anti-HIV-1 screening panel, (-)-morellic acid, along with desoxymorellin, gambogic acid, hanburin, and forbesione, exhibited activity in the reverse transcriptase (RT) assay [1]. In contrast, the known caged xanthones desoxygambogenin and dihydroisomorellin were only moderately active in the syncytium assay. This differential activity suggests that (-)-morellic acid targets an early stage of the HIV-1 replication cycle, whereas desoxygambogenin and dihydroisomorellin may act at a later stage.

Anti-HIV-1 Reverse Transcriptase Syncytium Assay

Analytical Reference Standard: Differentiation of Morellic Acid from Its Geometric Isomer, Isomorellic Acid

Morellic acid and isomorellic acid are geometric isomers that co-occur in Garcinia morella seed coats and resinous exudates [1]. High-performance liquid chromatography (HPLC) methods have been developed to simultaneously quantify 12 caged xanthones, including three pairs of epimers and four pairs of trans-cis isomers such as morellic acid and isomorellic acid [2]. This analytical differentiation is critical for accurate quantification and purity assessment, as misidentification of these isomers can lead to erroneous biological data.

Analytical Chemistry Isomer Differentiation Quality Control

Derivative Development: Morellic Acid as a Scaffold for Synthetic Optimization

Morellic acid has been utilized as a core scaffold for the design and synthesis of novel derivatives with improved antitumor potential. A series of morellic acid derivatives were generated, and among them, TH12-10 displayed IC50 values of 0.83 μM, 1.10 μM, and 0.79 μM against HCT116, DLD1, and SW620 human colon cancer cell lines, respectively [1]. Notably, the IC50 values for TH12-10 in DLD1 and SW620 cells were lower than those of the clinical chemotherapeutic 5-fluorouracil, demonstrating that chemical modification of the morellic acid core can yield compounds with superior activity to standard-of-care agents.

Medicinal Chemistry Structure-Activity Relationship Colon Cancer

(-)-Morellic Acid: Prioritized Application Scenarios for Procurement


Colon Cancer Cytotoxicity Screening with a Favorable Toxicity Window

Researchers investigating colon cancer therapeutics should prioritize (-)-morellic acid over its analogue (-)-gambogic acid based on its 25% greater cytotoxic potency (ED50 of 0.36 μM vs. 0.48 μM in HT-29 cells) [1] and its significantly reduced toxicity in vivo, as demonstrated by lower mortality and heart rate impact in zebrafish models [2]. This combination of enhanced in vitro potency and improved in vivo tolerability makes (-)-morellic acid a superior lead compound for preclinical colon cancer studies where safety margins are a concern.

Antiangiogenesis Research Requiring In Vivo Validation

For studies focused on tumor angiogenesis, (-)-morellic acid offers a distinct advantage. It inhibits HUVEC migration at a low concentration (0.5 µM) comparable to other active caged xanthones [2], yet its in vivo toxicity profile is demonstrably superior to that of gambogic acid [2]. This evidence supports its selection as a first-line compound for in vivo antiangiogenesis experiments, particularly in zebrafish and other vertebrate models, to maximize the probability of observing therapeutic effects without confounding toxicity.

Medicinal Chemistry: Scaffold Optimization for Superior Colon Cancer Agents

Medicinal chemists engaged in natural product optimization should procure (-)-morellic acid as a foundational scaffold. Evidence shows that chemical derivatization of the morellic acid core can yield compounds like TH12-10 with IC50 values against colon cancer cells (0.79–1.10 µM) that surpass the potency of 5-fluorouracil [3]. This validates (-)-morellic acid as a promising starting point for SAR-driven synthesis aimed at generating next-generation antitumor agents with improved efficacy.

Analytical Chemistry: HPLC Method Development and Quality Control of Garcinia Extracts

Analytical laboratories and quality control departments should procure (-)-morellic acid as a certified reference standard. Its well-characterized chromatographic behavior is essential for the development and validation of HPLC methods designed to simultaneously quantify multiple caged xanthones, including the resolution of morellic acid from its geometric isomer isomorellic acid [4][5]. This ensures accurate potency determination and batch-to-batch consistency of Garcinia-derived botanical products.

Quote Request

Request a Quote for (-)-Morellic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.